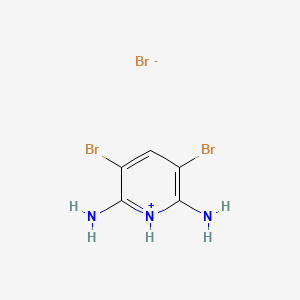
3,5-Dibromo-2,6-diaminopyridinium bromide
Descripción general
Descripción
3,5-Dibromo-2,6-diaminopyridinium bromide is a useful research compound. Its molecular formula is C5H6Br3N3 and its molecular weight is 347.83 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-Dibromo-2,6-diaminopyridinium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dibromo-2,6-diaminopyridinium bromide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Biological Compounds : It's used in the synthesis of (3-pyridyl)-pyrazolones, which are significant in biological research (Zwart & Wibaut, 2010).
Synthesis of Halogenated Pyridines : It aids in synthesizing 2,3,5,6-tetrahalogenopyridines and 3,5-bis(alkylthio)pyridines from 2,6-diaminopyridine, which are useful in various chemical processes (Chen & Flowers, 1980).
Study of Cholest-5-en-7-ones : This compound is involved in studying cholest-5-en-7-ones and their bromination reactions, important in organic chemistry and pharmacology (Shafiullah et al., 1980).
Research on Dibromo-Diethoxypyridines : It is utilized in research on dibromo-diethoxypyridines and their derivatives, contributing to the development of novel organic compounds (Hertog & Mulder, 1948).
Inhibition of Bacterial Enzymes : This chemical acts as a potent inhibitor of Escherichia coli dihydrofolate reductase, offering potential uses in antibiotic development (Rauckman & Roth, 1980).
Enzyme Inhibition Research : It's also used to inhibit pyridinium-dependent enzymes, which is important in biochemistry and pharmacology (Monmoton et al., 2008).
Palladium-Catalyzed Coupling Reactions : Utilized in palladium-catalyzed coupling reactions with various primary and secondary alkyl and aryl amines to produce 3-arylamino- and 3-alkylamino-5-bromo-2-pyrones (Lee & Cho, 2003).
Crystal Engineering : It enhances the electron acceptor ability of bromine substituents in crystal engineering, aiding in the design of advanced materials (Logothetis et al., 2004).
Organic Photosensitizers : Used in organic triplet photosensitizers for photooxidation and triplet-triplet annihilation upconversions (Guo et al., 2012).
Study of Molecular Interactions : It's a planar compound studied for its extensive hydrogen bonding and Î2-α interactions (Haddad & Al-Far, 2003).
Synthesis of Functionalized Pyridine Derivatives : Used for synthesizing various functionalized pyridine derivatives, showing unusual solid state lattice packing arrangements (Benmansour et al., 2000).
Electrochemical Reduction Studies : Studied for its one-electron electrochemical reduction yielding mixtures of isomeric dimers (Carelli et al., 2002).
Noncovalent Interaction Analysis : Analyzed for the role of nonclassical noncovalent interactions in controlling its crystal structure (AlDamen & Haddad, 2011).
Regioselective Nuclear Bromination : Facilitates regioselective nuclear bromination of activated aromatic and heteroaromatic compounds (Ganguly et al., 2005).
Tyrosyl-tRNA Synthetase Inhibitors : Part of the synthesis and study of imidazo[4,5-b]pyridine derivatives as potential tyrosyl-tRNA synthetase inhibitors (Jabri et al., 2023).
Electrochemical Reduction in Organic Solvents : Used in electrochemical reduction studies at carbon cathodes in dimethylformamide (Mubarak & Peters, 1997).
Gelation of Ionic Liquids : Acts in the gelation of both organic solvents and ionic liquids, impacting their properties and applications (D’Anna et al., 2014).
Hydrogen and Halogen Bonding Studies : Studied for its hydrogen and halogen bonding interactions in polymorphic structures (Haddad et al., 2010).
Propiedades
IUPAC Name |
3,5-dibromopyridin-1-ium-2,6-diamine;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Br2N3.BrH/c6-2-1-3(7)5(9)10-4(2)8;/h1H,(H4,8,9,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADPUMOPBWURME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=[NH+]C(=C1Br)N)N)Br.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-2,6-diaminopyridinium bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




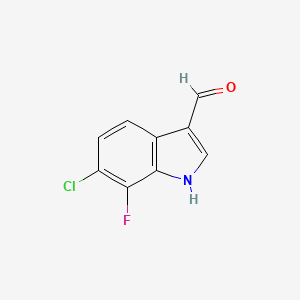

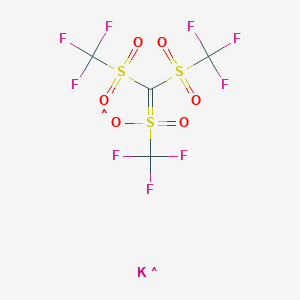
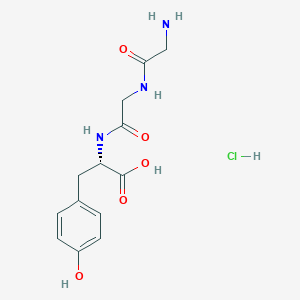
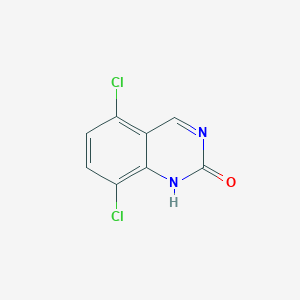
![6-Bromo-8-hydroxy-imidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B8132449.png)
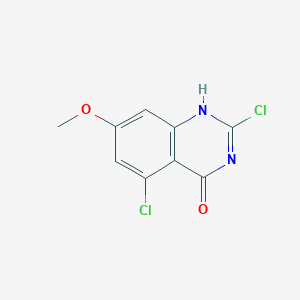
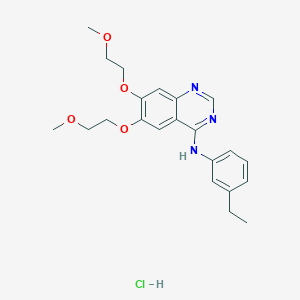
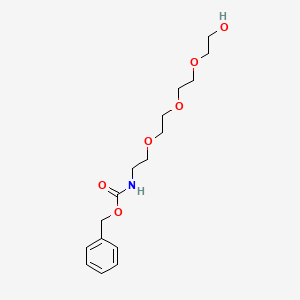

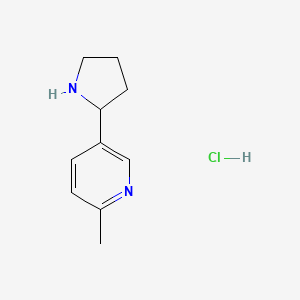
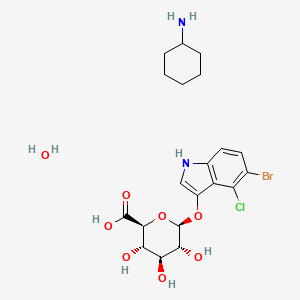
![ethyl 4-[(1S)-1-ethoxy-2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate](/img/structure/B8132509.png)